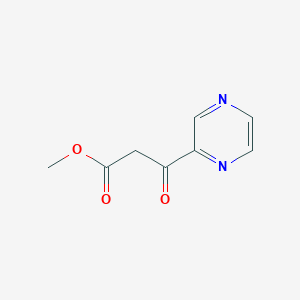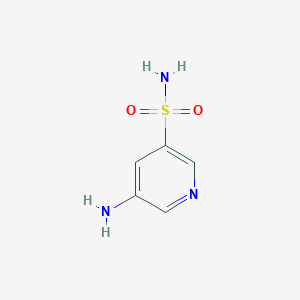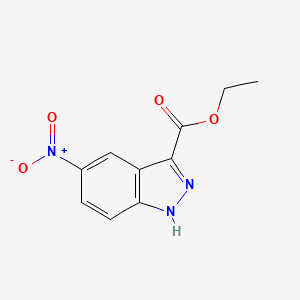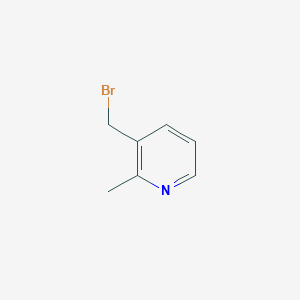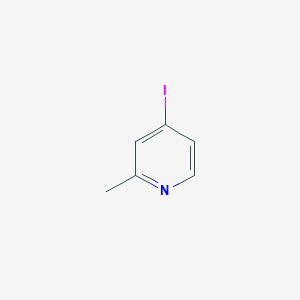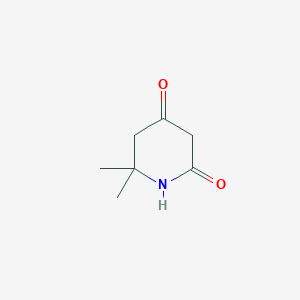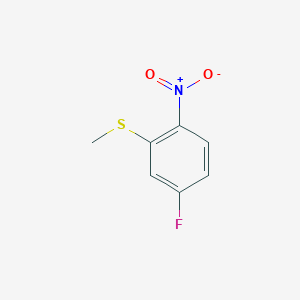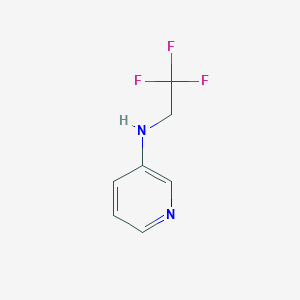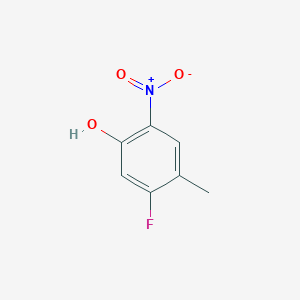
5-氟-4-甲基-2-硝基苯酚
描述
The compound 5-Fluoro-4-methyl-2-nitrophenol is a derivative of phenol, which is structurally characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the benzene ring. Although the provided papers do not directly discuss 5-Fluoro-4-methyl-2-nitrophenol, they provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including electrophilic aromatic substitution reactions. For instance, the nitration of phenols, as discussed in the second paper, involves the introduction of a nitro group into the aromatic ring, which can be influenced by the presence of substituents such as methyl and fluorine groups . The synthesis of a Schiff-base compound, which is structurally related to 5-Fluoro-4-methyl-2-nitrophenol, was achieved using a combination of FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques could potentially be applied to synthesize and characterize 5-Fluoro-4-methyl-2-nitrophenol.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and theoretical calculations. For example, the Schiff-base compound mentioned in the first paper was characterized using single-crystal X-ray diffraction, and its electronic properties were investigated using Density Functional Theory (DFT) . Similarly, the molecular structure of 5-Fluoro-4-methyl-2-nitrophenol could be analyzed using these methods to determine its geometry, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds is significantly influenced by their substituents. The nitration mechanism of substituted phenols, as described in the second paper, involves the formation of intermediate cyclohexadienones and their subsequent rearrangement or decomposition to yield nitrophenols . This suggests that 5-Fluoro-4-methyl-2-nitrophenol could undergo similar electrophilic aromatic substitution reactions, with the electron-withdrawing nitro group and the electron-donating methyl group influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Fluoro-4-methyl-2-nitrophenol can be inferred from the properties of similar compounds. The Schiff-base compound's polarizability and hyperpolarizability were calculated, which are important for understanding the compound's interactions with light and its nonlinear optical properties . The stability and reductive activation of a prodrug of 5-fluoro-2'-deoxyuridine, which contains a fluorine atom and a nitro group, were also investigated, indicating that the compound is stable in buffer and serum but releases the parent drug upon reduction . These findings could be relevant to the stability and reactivity of 5-Fluoro-4-methyl-2-nitrophenol in biological and chemical systems.
科学研究应用
环境监测和修复
污染物的检测和降解: 一项关于 Ag2O-ZnO 复合纳米锥微波辅助组装的研究突出了它们在电化学检测和光降解 4-硝基苯酚(一种有毒水污染物)中的用途。该研究证明了此类复合材料在环境监测和修复中的潜力,尤其是在检测和根除水源中的硝基苯酚污染物方面 (Chakraborty 等,2021)。
硝基苯酚的大气采样: 另一项研究对包括 5-甲基-2-硝基苯酚在内的各种苯酚和硝基苯酚进行大气采样,以了解它们的时空变化。这项研究对于评估这些化合物在大气污染中的作用及其来源(特别是交通排放)至关重要 (Morville 等,2006)。
光催化和材料科学
光催化活性: 研究了甲基-2-硝基苯酚光解在污染大气中产生 OH 自由基的作用,阐明了硝基苯酚的光降解途径及其对大气化学的贡献。这项研究对于理解硝基苯酚如何影响空气质量以及大气中活性物质的形成具有重要意义 (Sangwan & Zhu, 2018)。
生物降解: Ralstonia sp. SJ98 对 3-甲基-4-硝基苯酚的趋化性和生物降解的研究强调了硝基苯酚化合物的微生物降解。这项研究为硝基苯酚污染物的环境清理提供了生物修复策略的见解 (Bhushan 等,2000)。
化学合成
- 硝基苯酚衍生物的合成: 使用硝基苯酚化合物合成尿嘧啶衍生物的研究突出了硝基苯酚在合成生物活性分子中的应用。此类研究证明了硝基苯酚在药物和化学研究中的用途 (Gondela & Walczak, 2006)。
安全和危害
5-Fluoro-4-methyl-2-nitrophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .
属性
IUPAC Name |
5-fluoro-4-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLVBSEEMWFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509745 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-2-nitrophenol | |
CAS RN |
83341-28-0 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


